2-Hydroxypropanoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

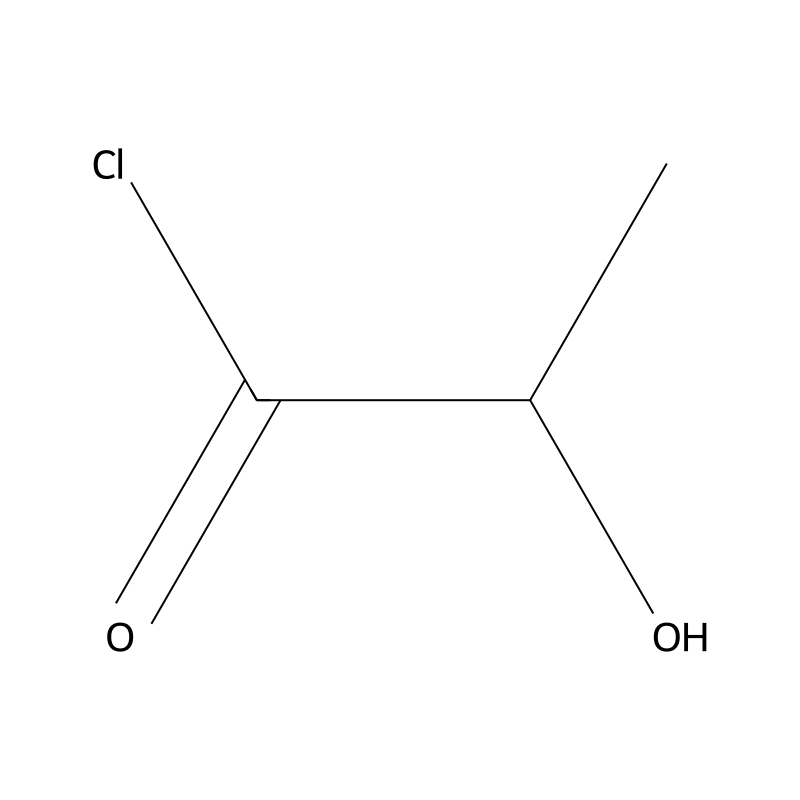

2-Hydroxypropanoyl chloride, commonly referred to as lactic acid chloride, is an organic compound with the molecular formula . It is a derivative of lactic acid, where the hydroxyl group is substituted by a chlorine atom. This compound appears as a colorless liquid with a pungent odor, and it is known for its reactivity due to the presence of both a carbonyl and a hydroxyl group. The unique structure of 2-hydroxypropanoyl chloride allows it to participate in various

Due to the lack of research on its specific applications, a mechanism of action for 2-hydroxypropanoyl chloride is not available.

Since information on 2-hydroxypropanoyl chloride is limited, it's best to assume it shares similar hazards with other acyl chlorides. These can include:

- Corrosivity: Acyl chlorides are highly corrosive and can cause severe skin and eye burns.

- Toxicity: Acyl chlorides can be toxic upon inhalation, ingestion, or skin contact.

- Reactivity: Acyl chlorides can react violently with water, alcohols, and other functional groups.

- Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.

- Hydrolysis: In the presence of water, it hydrolyzes back to lactic acid and hydrochloric acid.

- Reduction: The compound can be reduced to 2-hydroxypropanol using reducing agents like lithium aluminum hydride.

The general reactions can be represented as follows:

- Reaction with alcohol (R-OH):

- Hydrolysis:

- Reduction:

Research indicates that 2-hydroxypropanoyl chloride may possess biological activity, particularly in inhibiting the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme plays a crucial role in the regulation of glucocorticoid metabolism. The interaction of this compound with biological targets involves forming novel derivatives that could have therapeutic implications.

The synthesis of 2-hydroxypropanoyl chloride typically involves the reaction of lactic acid with thionyl chloride (SOCl₂). This reaction is usually conducted under reflux conditions, where thionyl chloride serves both as a chlorinating and dehydrating agent. The reaction can be summarized as follows:

In industrial settings, this reaction is scaled up using large reactors to ensure efficient mixing and heating while managing by-products like sulfur dioxide and hydrogen chloride through gas scrubbing systems.

2-Hydroxypropanoyl chloride has diverse applications across various fields:

- Chemical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Biological Research: Utilized for preparing biologically active molecules.

- Industrial Use: Employed in producing polymers and resins due to its reactive nature.

Several compounds share structural similarities with 2-hydroxypropanoyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Acetyl Chloride | Lacks hydroxyl group; used in acylation reactions. | |

| Propionyl Chloride | One additional carbon atom; used similarly in organic synthesis. | |

| Chloroacetyl Chloride | Contains a chlorine atom on the alpha carbon; reactive acyl chloride. |

Uniqueness: 2-Hydroxypropanoyl chloride is distinguished by its combination of both a hydroxyl group and a chlorine atom on the same carbon atom. This unique structure imparts distinct reactivity profiles compared to other acyl chlorides, allowing for diverse synthetic applications .